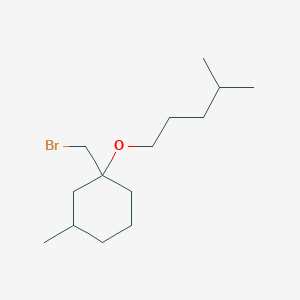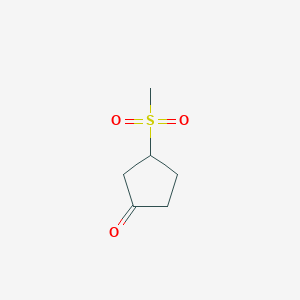![molecular formula C9H11F B15308835 2-Ethynyl-6-fluorospiro[3.3]heptane](/img/structure/B15308835.png)
2-Ethynyl-6-fluorospiro[3.3]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethynyl-6-fluorospiro[33]heptane is a chemical compound with the molecular formula C9H11F It is characterized by a spirocyclic structure, which includes a fluorine atom and an ethynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethynyl-6-fluorospiro[3.3]heptane typically involves the reaction of a suitable precursor with fluorine and ethynylating agents. One common method involves the use of a spirocyclic precursor, which undergoes fluorination followed by ethynylation under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or chromatography to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethynyl-6-fluorospiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce alkenes or alkanes. Substitution reactions can result in the replacement of the fluorine atom with other functional groups.
Applications De Recherche Scientifique
2-Ethynyl-6-fluorospiro[3.3]heptane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-ethynyl-6-fluorospiro[3.3]heptane involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity. The spirocyclic structure provides rigidity, which can affect the compound’s overall behavior in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Ethynyl-6-chlorospiro[3.3]heptane
- 2-Ethynyl-6-bromospiro[3.3]heptane
- 2-Ethynyl-6-iodospiro[3.3]heptane
Uniqueness
2-Ethynyl-6-fluorospiro[3.3]heptane is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it different from its halogenated counterparts, which may have varying reactivity and applications.
Propriétés
Formule moléculaire |
C9H11F |
|---|---|
Poids moléculaire |
138.18 g/mol |
Nom IUPAC |
6-ethynyl-2-fluorospiro[3.3]heptane |
InChI |
InChI=1S/C9H11F/c1-2-7-3-9(4-7)5-8(10)6-9/h1,7-8H,3-6H2 |
Clé InChI |
LEOOHTDNOHTDON-UHFFFAOYSA-N |
SMILES canonique |
C#CC1CC2(C1)CC(C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,5R,6R)-6-Acetamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B15308771.png)

![1-[4-Phenyl-1-(3-phenyl-1,4-dioxane-2-carbonyl)piperidin-4-yl]methanamine hydrochloride](/img/structure/B15308786.png)




![(2S)-2-amino-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid](/img/structure/B15308813.png)
![2-Chloro-1-[6-(trifluoromethyl)-3-pyridyl]ethanone](/img/structure/B15308815.png)



![Ethyl 2-(aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B15308848.png)

